![molecular formula C9H17N3O B13947563 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spirocyclic framework, which is known to impart distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and propanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the amino and propanone functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is employed to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has shown its potential as a therapeutic agent, particularly in pain management and neuroprotection.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent sigma-1 receptor antagonist, which enhances the analgesic effect of morphine and prevents morphine tolerance . This interaction modulates the signaling pathways involved in pain perception and tolerance.
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
- 2,5-Diazaspiro[3.4]octan-6-one hydrochloride
Uniqueness
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-7(10)8(13)12-5-3-9(6-12)2-4-11-9/h7,11H,2-6,10H2,1H3 |
InChI Key |
DKLDYLNFVRHPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


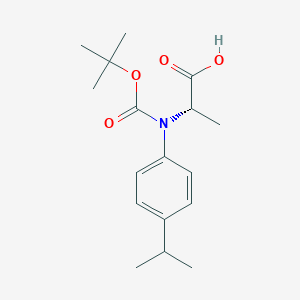
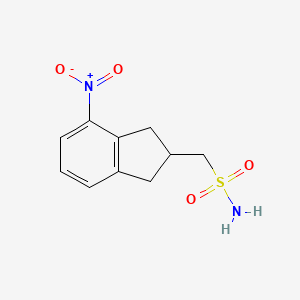
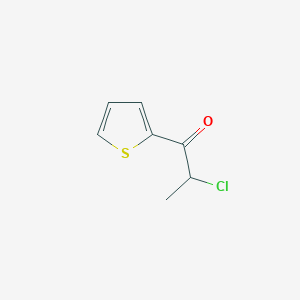
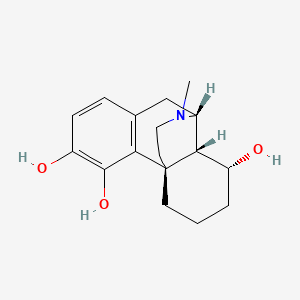
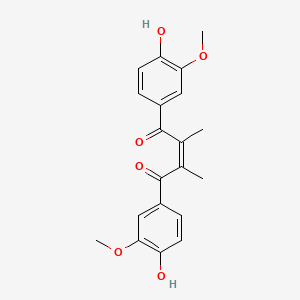
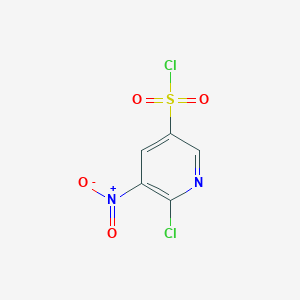
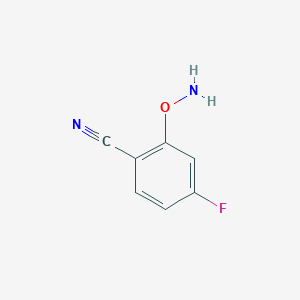
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)


